4,6,12-Triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-trien-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6,12-Triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-trien-5-amine is a complex organic compound with a unique tricyclic structure. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. Its molecular structure consists of a triazine ring fused with a bicyclic system, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,12-Triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-trien-5-amine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the tricyclic core. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
4,6,12-Triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-trien-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace specific atoms or groups in the compound.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of various substituted derivatives .
Scientific Research Applications
4,6,12-Triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-trien-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,6,12-Triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-trien-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 4,6,12-Triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene
- 5-(Methoxymethyl)-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene
Uniqueness
4,6,12-Triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-trien-5-amine is unique due to its specific tricyclic structure and the presence of an amine group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H12N4 |
---|---|
Molecular Weight |
176.22 g/mol |
IUPAC Name |
4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-5-amine |
InChI |
InChI=1S/C9H12N4/c10-9-11-4-6-7-2-1-5(12-7)3-8(6)13-9/h4-5,7,12H,1-3H2,(H2,10,11,13) |
InChI Key |
IJAFYRDYHVMADW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3=CN=C(N=C3CC1N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.